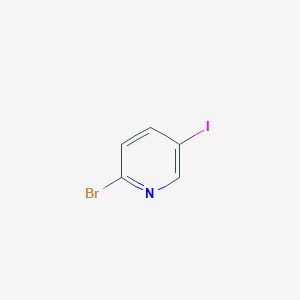

2-Bromo-5-iodopyridine

Vue d'ensemble

Description

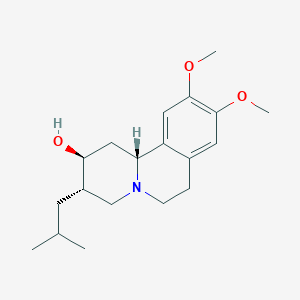

(R)-(-)-2-méthoxy-11-hydroxyaporphine est un alcaloïde aporphine chiral. Il est connu pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la maladie de Parkinson, les dysfonctionnements sexuels et les troubles dépressifs .

Applications De Recherche Scientifique

®-(-)-2-methoxy-11-hydroxyaporphine has a wide range of scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

Biology: It serves as a tool for studying the biological activity of aporphine alkaloids.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease, sexual dysfunction, and depressive disorders.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mécanisme D'action

Le mécanisme d’action de (R)-(-)-2-méthoxy-11-hydroxyaporphine implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour agir comme un agoniste des récepteurs dopaminergiques, ce qui signifie qu’il peut se lier et activer les récepteurs dopaminergiques dans le cerveau. Cette activation peut conduire à une augmentation de la signalisation dopaminergique, ce qui est bénéfique dans le traitement de la maladie de Parkinson et d’autres troubles neurologiques .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-iodopyridine is a key intermediate in the synthesis of various biologically active molecules. It is used in the structure modification and derivatization of pyridine-containing drug molecules and bioactive molecules . The bromine and iodine on the pyridine ring can undergo Suzuki coupling reactions, leading to the formation of products with aromatic rings at the 2 and 5 positions of the pyridine ring .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with other molecules. For instance, the bromine and iodine on the pyridine ring can participate in Suzuki coupling reactions . This allows this compound to form bonds with other molecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other biochemical effects.

Temporal Effects in Laboratory Settings

It is known that the compound is light-sensitive , suggesting that its stability and effects may change over time when exposed to light.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-(-)-2-méthoxy-11-hydroxyaporphine implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation du squelette aporphine : Cela peut être réalisé par une réaction de Pictet-Spengler, où un dérivé de β-phényléthylamine réagit avec un aldéhyde ou une cétone.

Méthoxylation et hydroxylation : L’introduction du groupe méthoxy en position 2 et du groupe hydroxyle en position 11 peut être réalisée par des réactions de fonctionnalisation sélective.

Résolution des énantiomères : Le mélange racémique du composé peut être résolu en ses énantiomères en utilisant une chromatographie chirale ou d’autres techniques de résolution

Méthodes de production industrielle

Les méthodes de production industrielle pour (R)-(-)-2-méthoxy-11-hydroxyaporphine peuvent impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions de réaction plus efficaces pour intensifier le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

(R)-(-)-2-méthoxy-11-hydroxyaporphine subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 11 peut être oxydé pour former une cétone.

Réduction : Le groupe méthoxy en position 2 peut être réduit en groupe hydroxyle.

Substitution : Les groupes méthoxy et hydroxyle peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des réactifs tels que les halogénoalcanes, les chlorures d’acyle et les chlorures de sulfonyle

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle en position 11 peut produire une cétone, tandis que la réduction du groupe méthoxy en position 2 peut produire un composé dihydroxyle .

Applications de la recherche scientifique

(R)-(-)-2-méthoxy-11-hydroxyaporphine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse d’autres molécules complexes.

Biologie : Il sert d’outil pour étudier l’activité biologique des alcaloïdes aporphines.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles neurologiques tels que la maladie de Parkinson, les dysfonctionnements sexuels et les troubles dépressifs.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et d’autres produits chimiques

Comparaison Avec Des Composés Similaires

Composés similaires

(S)-(+)-2-méthoxy-11-hydroxyaporphine : L’énantiomère de (R)-(-)-2-méthoxy-11-hydroxyaporphine, qui peut avoir des activités biologiques différentes.

Noraporphine : Un composé apparenté avec un squelette aporphine similaire mais dépourvu des groupes méthoxy et hydroxyle.

Aporphine : Le composé parent de la famille des alcaloïdes aporphines, qui sert de base à la synthèse de divers dérivés

Unicité

(R)-(-)-2-méthoxy-11-hydroxyaporphine est unique en raison de sa configuration chirale spécifique et de ses groupes fonctionnels, qui contribuent à ses activités biologiques distinctes et à son potentiel thérapeutique. Sa capacité à interagir sélectivement avec les récepteurs dopaminergiques et d’autres cibles moléculaires en fait un composé précieux pour la recherche scientifique et le développement de médicaments .

Propriétés

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:

- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []

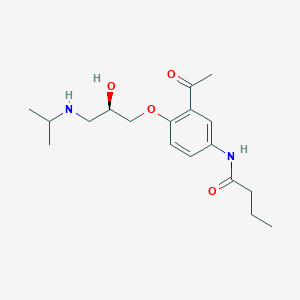

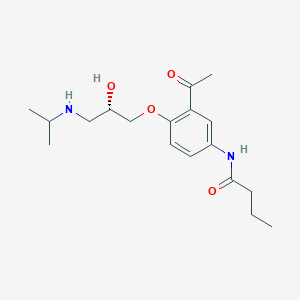

- Synthesis of β3-adrenergic receptor agonists: this compound is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []

Q2: What makes the C-5 position of this compound particularly reactive?

A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)